molecular formula C15H8Cl2FN3OS B2684768 2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-56-0

2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2684768
CAS No.: 392243-56-0
M. Wt: 368.21
InChI Key: JDNDZIFIXPOGRD-UHFFFAOYSA-N
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Description

The target compound, 2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, features a benzamide core substituted with 2,5-dichloro groups and a 1,3,4-thiadiazole ring bearing a 4-fluorophenyl moiety. This structure combines halogenated aromatic systems (Cl, F) and a heterocyclic thiadiazole scaffold, which are common in agrochemicals and pharmaceuticals due to their electronic and steric properties. While direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., halogenated benzamide-thiadiazoles) have been extensively studied for spectral characteristics and reactivity .

Properties

IUPAC Name

2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FN3OS/c16-9-3-6-12(17)11(7-9)13(22)19-15-21-20-14(23-15)8-1-4-10(18)5-2-8/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNDZIFIXPOGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the thiadiazole intermediate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's potential as an antiviral agent. Thiadiazole derivatives have been shown to exhibit activity against various viruses. For instance:

  • Mechanism of Action : The compound interacts with viral proteins and cellular pathways, inhibiting viral replication. Research indicates that thiadiazole derivatives can disrupt the function of RNA-dependent RNA polymerases, crucial for viral genome replication .
  • Case Study : A study demonstrated that a related thiadiazole compound exhibited an EC50 value of 30.57 μM against Tobacco Mosaic Virus (TMV), indicating moderate antiviral efficacy .

Antibacterial Properties

The antibacterial activity of 2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has also been investigated:

  • Broad-Spectrum Activity : Thiadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structural modifications in these compounds enhance their interaction with bacterial cell membranes.
  • Case Study : A derivative demonstrated significant inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Potential

The compound's anticancer properties are another area of focus:

  • Targeting Cancer Pathways : Thiadiazole derivatives have been identified as inhibitors of specific kinases involved in cancer cell proliferation. For example, compounds targeting RET kinase have shown promising results in preclinical models .
  • Case Study : A related compound was effective in inhibiting cell proliferation driven by RET mutations, suggesting potential for development as a targeted cancer therapy .

Drug Development and Synthesis

The synthesis of this compound involves several steps that can be optimized for industrial production:

  • Synthetic Routes : Common methods include the use of starting materials such as 4-fluoroaniline and appropriate thiadiazole precursors. Reaction conditions such as temperature and solvent choice play crucial roles in yield and purity.
  • Optimization Studies : Research has focused on optimizing reaction conditions to enhance yield and minimize by-products during synthesis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for enhancing the efficacy of thiadiazole derivatives:

Compound ModificationEffect on Activity
Addition of FluorineIncreased potency against viral targets
Substitution on BenzamideEnhanced antibacterial properties

Research indicates that specific substitutions can significantly impact the biological activity of these compounds, guiding future drug design efforts .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiadiazol-2-yl Benzamides with Halogen Substituents

and highlight benzamide-thiadiazole derivatives with varying halogen substituents (Cl, F) on the benzamide or aryl-thiadiazole moieties. Key comparisons include:

Table 1: Substituent Effects on Spectral and Physical Properties
Compound Substituents IR (C=O, cm⁻¹) ¹H-NMR Shifts (ppm) Molecular Weight
Target Compound 2,5-Cl₂-benzamide; 4-F-C₆H₄-thiadiazole ~1660–1680* 7.3–8.5 (aromatic H)* ~365.2†
4b () 3-Cl-benzamide; pyridin-2-yl ~1606 7.36–8.13 (pyridine + aryl H) 344.26‡
4f () 4-F-benzamide; pyridin-2-yl ~1606 7.36–8.13 (pyridine + aryl H) 327.34‡
8a () Acetylpyridin-2-yl; benzamide 1605, 1679 7.47–8.39 (aryl H) 414.49

*Inferred from analogous compounds in , and 4.
†Calculated based on molecular formula (C₁₅H₈Cl₂FN₃OS).
‡Molecular weights inferred from analogs in .

  • Halogen Effects : Fluorine substituents (e.g., 4f in ) induce distinct ¹H-NMR deshielding in adjacent protons compared to chlorine, as seen in 4b (3-Cl) and 4c (4-Cl). The target’s 4-fluorophenyl group likely causes similar deshielding in the thiadiazole ring .
  • IR Spectroscopy : The C=O stretch in the target (~1660–1680 cm⁻¹) aligns with benzamide derivatives in (1606 cm⁻¹) and triazoles in (1663–1682 cm⁻¹), confirming the conserved amide carbonyl .

Thiadiazole Derivatives with Varied Aryl/Alkyl Groups

lists two analogs with structural deviations:

Y030-8821: Features a pentan-3-yl group on the thiadiazole (vs. 4-fluorophenyl in the target).

V012-1064 : Contains a sulfanyl-(3,5-dimethylphenyl) group, introducing steric bulk and sulfur-based reactivity. Its molecular weight (424.37 g/mol) exceeds the target’s (~365.2 g/mol), which may influence solubility and pharmacokinetics .

Key Research Findings and Implications

Electronic Effects : The 2,5-dichloro substitution on the benzamide may enhance electron-withdrawing properties, stabilizing the amide bond and influencing binding interactions in biological targets (e.g., enzyme active sites) .

Bioactivity Potential: Fluorophenyl-thiadiazole motifs are recurrent in agrochemicals (e.g., diflufenican in ), suggesting the target compound could exhibit herbicidal or fungicidal activity .

Solubility and Stability : The fluorine atom’s electronegativity may improve solubility in polar solvents compared to purely chlorinated analogs, while the thiadiazole ring contributes to metabolic stability .

Biological Activity

2,5-Dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, focusing on their anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with 4-fluorophenyl derivatives in the presence of appropriate coupling agents. The final product is purified through recrystallization techniques.

Anticancer Properties

Recent studies have indicated that compounds containing the thiadiazole moiety exhibit notable anticancer activity. The biological activity of this compound has been evaluated against various cancer cell lines.

Table 1: Cytotoxicity Data of Related Thiadiazole Compounds

Compound CodeCell LineIC50 (µM)
2aMCF-730.2
2bSaOS-222.1
2cK56223
4eMCF-70.28
4iHepG22.32

The IC50 values reflect the concentration required to inhibit cell growth by 50%. Notably, compounds with fluorinated aromatic rings demonstrated enhanced potency compared to their non-fluorinated counterparts .

The mechanism by which these compounds exert their anticancer effects includes:

  • Induction of Apoptosis : Studies have shown that treatment with these thiadiazole derivatives leads to increased levels of pro-apoptotic markers such as Bax and caspase-9 in cancer cells .
  • Cell Cycle Arrest : Compounds like 4e and 4i have been reported to cause cell cycle arrest at the G2/M phase in breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG2) respectively .

Study on MCF-7 Cells

In a study evaluating the cytotoxic effects of various thiadiazole derivatives on MCF-7 cells, it was found that modifications in the substituent groups significantly affected their activity. For instance:

  • Compound 4i exhibited an IC50 value of 2.32 µM , indicating strong antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .

In Vivo Studies

Further investigations into the in vivo efficacy of these compounds have been conducted using tumor-bearing mouse models. These studies aim to assess not only the anticancer activity but also the pharmacokinetics and biodistribution of the compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Thiadiazole Core Formation : React 4-fluorophenylcarbohydrazide with CS₂ in basic conditions (e.g., ethanol/KOH) to form 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine.

Amide Coupling : Treat the thiadiazol-2-amine with 2,5-dichlorobenzoyl chloride in pyridine or DMF under reflux (24–48 hours). Purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize from methanol .

  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm yield (typically 60–75%).

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and dichlorobenzamide groups) and confirm amide NH (δ ~10.5 ppm) .
  • IR Spectroscopy : Detect C=O stretch (~1670 cm⁻¹) and C–F/C–Cl vibrations (1200–1100 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 397.2) .
  • X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) using SHELXL .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Screen for:

  • Anticancer Activity : Test against NSCLC (A549) or breast cancer (MCF-7) cell lines via MTT assay (IC₅₀ ~20–50 µM) .
  • Enzyme Inhibition : Evaluate 15-lipoxygenase (15-LOX) inhibition at 10–100 µM using spectrophotometric assays (e.g., linoleic acid peroxidation) .

Advanced Research Questions

Q. How do substituent variations (e.g., Cl/F position) influence biological activity?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., 3,5-dichloro or 2-fluoro derivatives) and compare bioactivity:

  • Anticancer Potency : Replace 4-fluorophenyl with pyridinyl (e.g., 4c in reduces IC₅₀ by 30%).
  • Enzyme Selectivity : 2-Fluoro substitution (as in ) enhances 15-LOX inhibition over COX-2.
    • Data Analysis : Use ANOVA to validate significance (p < 0.05) in activity differences .

Q. What intermolecular interactions stabilize its crystal structure?

  • Methodological Answer : Analyze single-crystal X-ray data (e.g., CCDC deposition):

  • Classical H-Bonds : N1–H1⋯N2 forms centrosymmetric dimers (d = 2.89 Å) .
  • Non-Classical Interactions : C–H⋯F/O stabilize 3D packing (e.g., C4–H4⋯F2, d = 3.12 Å) .
    • Software : Refine using SHELXL-2018 with R-factor < 0.05 .

Q. How to resolve discrepancies between solubility data and bioactivity?

  • Methodological Answer :

  • Solubility Profiling : Measure in DMSO/PBS (e.g., 15 mg/mL in DMSO, <0.1 mg/mL in PBS) .
  • Formulation Adjustments : Use cyclodextrin complexes or nanoemulsions to enhance aqueous solubility while retaining IC₅₀ .

Q. What computational models predict its binding to enzymatic targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to 15-LOX (PDB: 1LOX). Key interactions:
  • Dichlorophenyl group occupies hydrophobic pocket.
  • Thiadiazole N atoms coordinate Fe²⁺ in active site .
  • MD Simulations : Validate stability over 100 ns (RMSD < 2 Å) .

Q. Does it exhibit pH-dependent stability in biological matrices?

  • Methodological Answer :

  • Stability Studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Analyze via HPLC:
  • t₁/₂ : >24 hours at pH 7.4 vs. <6 hours at pH 1.2 .
  • Degradation Products : Identify via LC-MS (e.g., hydrolyzed amide bond).

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